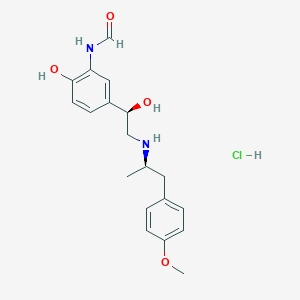
Formoterol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formoterol hydrochloride is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the smooth muscles in the airways, making it easier to breathe. This compound is known for its rapid onset of action and prolonged duration of effect, making it a valuable medication for both acute relief and long-term control of respiratory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formoterol hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core structure followed by the introduction of functional groups necessary for its activity. Key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of the core phenethylamine structure.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through specific reactions, such as hydroxylation and methylation.
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification and crystallization to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: Advanced purification techniques, such as chromatography, are employed to isolate the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
Analyse Chemischer Reaktionen
Types of Reactions: Formoterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its pharmacological properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products:
Oxidation Products: Various oxidized derivatives with altered pharmacological activity.
Reduction Products: Reduced forms with potential changes in efficacy.
Substitution Products: Modified compounds with new functional groups
Wissenschaftliche Forschungsanwendungen
Formoterol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta2-adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in asthma and COPD management.
Industry: Utilized in the development of inhalation therapies and combination drug formulations .
Wirkmechanismus
Formoterol hydrochloride exerts its effects by binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, bronchodilation, and improved airflow. The compound’s rapid onset and prolonged duration of action are attributed to its high affinity for beta2-adrenergic receptors and its ability to remain bound to these receptors for extended periods .
Vergleich Mit ähnlichen Verbindungen
Formoterol hydrochloride is often compared with other long-acting beta2-adrenergic receptor agonists, such as salmeterol and vilanterol. Key differences include:
This compound: Rapid onset of action (2-3 minutes), long duration (up to 12 hours), high affinity for beta2 receptors.
Salmeterol: Slower onset of action (10-20 minutes), long duration (up to 12 hours), moderate affinity for beta2 receptors.
Vilanterol: Rapid onset of action (5-10 minutes), very long duration (up to 24 hours), high affinity for beta2 receptors
This compound’s unique combination of rapid onset and prolonged duration makes it particularly effective for both acute relief and long-term management of respiratory conditions.
Eigenschaften
CAS-Nummer |
1254710-01-4 |
|---|---|
Molekularformel |
C19H25ClN2O4 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1H/t13-,19+;/m1./s1 |
InChI-Schlüssel |
VBOQGHUYFLYKOQ-QVRIGTRMSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.Cl |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















